Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is a chemical compound with a unique bicyclic structure It belongs to the class of bicyclo[221]heptane derivatives, which are known for their rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of 2-methylfuran with methyl-3-bromo-propiolate under controlled conditions to form the desired bicyclic structure . The reaction is highly regioselective and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the double bonds into single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in anhydrous dioxane is commonly used for epoxidation reactions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Hydrogenated Derivatives: Formed from reduction reactions.
Substituted Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites or receptor binding sites, modulating their activity. For example, it may induce apoptosis in certain cell lines through the ROS-mediated mitochondrial dysfunction pathway .
Comparison with Similar Compounds
Similar Compounds
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A similar compound with a methyl ester group instead of a butyl ester group.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: Another derivative with an ethyl ester group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A related compound with an aldehyde group instead of an ester group.
Uniqueness
Butyl 2-methylbicyclo[221]hept-5-ene-2-carboxylate is unique due to its butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts
Properties
CAS No. |
116656-49-6 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-15-12(14)13(2)9-10-5-6-11(13)8-10/h5-6,10-11H,3-4,7-9H2,1-2H3 |
InChI Key |
ABDSKYPMIZRTDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1(CC2CC1C=C2)C |
Origin of Product |
United States |
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